Sulfo-Cyanine3 DBCO

説明

Overview of Fluorescent Probes in Contemporary Biomedical and Life Sciences Research

Fluorescent probes are indispensable tools in modern biomedical and life sciences research, enabling the visualization and study of complex biological processes with high sensitivity and specificity. nih.govhep.com.cn These molecules, also known as fluorochromes or fluorophores, absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. nih.govresearchgate.net This unique property allows researchers to detect and track molecules of interest within living cells and organisms in real-time, providing invaluable insights into cellular dynamics, disease mechanisms, and drug interactions. nih.gov

The application of fluorescent probes spans a wide array of techniques, including fluorescence microscopy, high-throughput screening, and in vivo imaging. nih.govhep.com.cn They can be designed to target specific cellular components such as proteins, nucleic acids, lipids, and even ions, facilitating the study of their localization, concentration, and activity. hep.com.cn The development of a vast palette of fluorescent probes with diverse spectral properties has been a significant driver of innovation in biological imaging, allowing for the simultaneous detection of multiple targets. nih.gov

Evolution of Bioorthogonal Chemistry and its Foundational Significance in Biological Systems

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgacs.org Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules in their natural environment. wikipedia.org The core principle of bioorthogonal chemistry is to introduce abiotic chemical functionalities into a biological system that react specifically and efficiently with a complementary probe, enabling the labeling and visualization of target molecules. wikipedia.orgprinceton.edu

The evolution of bioorthogonal chemistry has been marked by the development of several key reactions, including the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgnih.gov A significant advancement was the development of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free "click chemistry" reaction. wikipedia.orginterchim.fr This reaction exhibits high biocompatibility and rapid kinetics, making it ideal for studying dynamic processes in living cells and organisms without the cytotoxicity associated with copper catalysts. wikipedia.orgaxispharm.com

Contextualization of Sulfo-Cyanine3 DBCO as a Key Bioorthogonal Fluorescent Reagent

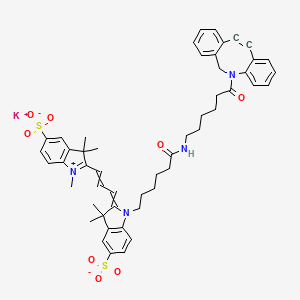

This compound is a prime example of a key bioorthogonal fluorescent reagent that combines the principles of fluorescence and bioorthogonal chemistry. antibodies.com This molecule consists of a Sulfo-Cyanine3 (Sulfo-Cy3) fluorophore functionalized with a dibenzocyclooctyne (DBCO) group. antibodies.comlumiprobe.com The Sulfo-Cy3 component is a bright, orange-fluorescent dye that is insensitive to pH changes between 4 and 10, ensuring stable fluorescence in various biological environments. apexbt.commedchemexpress.com The DBCO moiety is a strained alkyne that readily reacts with azide-tagged biomolecules via the copper-free SPAAC reaction. antibodies.comlumiprobe.com

The water-soluble nature of this compound, conferred by the sulfonate groups, makes it highly suitable for use in aqueous biological systems. antibodies.combroadpharm.com Its ability to specifically label azide-modified molecules allows for the targeted visualization of a wide range of biomolecules, including proteins, glycans, and nucleic acids, that have been metabolically or genetically engineered to incorporate an azide (B81097) group. wikipedia.orgtargetmol.com The fast reaction kinetics and stability of the resulting triazole linkage make it a robust tool for live-cell imaging and other demanding applications. apexbt.commedchemexpress.com

Scope and Objectives of the Academic Research Compendium on this compound

This academic research compendium aims to provide a comprehensive overview of the chemical compound this compound and its applications in chemical biology research. The primary objective is to detail the fundamental principles underlying its function as a fluorescent probe and a bioorthogonal reagent. This article will explore the properties of the Sulfo-Cyanine3 fluorophore and the DBCO reactive group, as well as the mechanism of the strain-promoted alkyne-azide cycloaddition.

Furthermore, this compendium will highlight the utility of this compound in various research contexts, supported by detailed findings from the scientific literature. The goal is to offer a thorough and scientifically accurate resource for researchers interested in utilizing this powerful tool for the fluorescent labeling and imaging of biomolecules in living systems.

Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~548 - 555 nm | antibodies.comlumiprobe.combroadpharm.comtargetmol.com |

| Emission Maximum (λem) | ~563 - 580 nm | antibodies.comapexbt.commedchemexpress.comtargetmol.com |

| Molecular Formula | C51H55N4KO8S2 / C50H54N4O11S3 | antibodies.comapexbt.combroadpharm.com |

| Molecular Weight | ~955.23 - 983.2 g/mol | antibodies.comapexbt.combroadpharm.com |

| Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | antibodies.comlumiprobe.combroadpharm.com |

| Fluorescence Quantum Yield | ~0.1 | antibodies.comlumiprobe.com |

| Solubility | Water, DMF, DMSO | antibodies.combroadpharm.com |

特性

分子式 |

C51H55KN4O8S2 |

|---|---|

分子量 |

955.2 g/mol |

IUPAC名 |

potassium;1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C51H56N4O8S2.K/c1-50(2)41-33-39(64(58,59)60)27-29-44(41)53(5)46(50)21-16-22-47-51(3,4)42-34-40(65(61,62)63)28-30-45(42)54(47)32-15-7-8-23-48(56)52-31-14-6-9-24-49(57)55-35-38-19-11-10-17-36(38)25-26-37-18-12-13-20-43(37)55;/h10-13,16-22,27-30,33-34H,6-9,14-15,23-24,31-32,35H2,1-5H3,(H2-,52,56,58,59,60,61,62,63);/q;+1/p-1 |

InChIキー |

RVXZNWAROQXSQM-UHFFFAOYSA-M |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

製品の起源 |

United States |

Theoretical Framework and Chemical Principles of Sulfo Cyanine3 Dbco

Fundamental Fluorescent Characteristics of the Sulfo-Cyanine3 Fluorophore Component

The Sulfo-Cyanine3 (Sulfo-Cy3) portion of the Sulfo-Cyanine3 DBCO molecule is a member of the cyanine (B1664457) family of synthetic fluorescent dyes. Structurally, it is defined by a polymethine bridge connecting two nitrogen-containing heterocycles. alfa-chemistry.com The presence of sulfonate groups, denoted by "Sulfo," is a critical modification for its use in biological research. alfa-chemistry.comlumiprobe.comglpbio.com

Spectral Considerations and Performance in Aqueous Environments

In aqueous solutions, the Sulfo-Cyanine3 fluorophore demonstrates characteristic spectral properties that are highly advantageous for fluorescence-based detection methods. It typically has a maximum absorption of around 550-555 nm and a maximum fluorescence emission of approximately 563-570 nm. axispharm.comaxispharm.comalfa-chemistry.com This positions its fluorescence signal in the orange-red portion of the visible spectrum.

The performance of Sulfo-Cy3 in aqueous environments is significantly improved by its sulfonate groups. lumiprobe.comglpbio.com These groups increase the dye's water solubility, which in turn helps to prevent the formation of non-fluorescent aggregates that can occur with less soluble dyes. lumiprobe.comglpbio.comlumiprobe.com This ensures that the dye remains in its monomeric, highly fluorescent state in the aqueous buffers typically used in biological experiments. lumiprobe.com The high molar extinction coefficient and good quantum yield of Sulfo-Cy3 contribute to its bright fluorescent signal. axispharm.comlumiprobe.com

| Property | Value |

|---|---|

| Maximum Excitation (λabs) | ~555 nm |

| Maximum Emission (λem) | ~570 nm |

| Molar Extinction Coefficient (ε) | ~162,000 cm-1M-1 |

| Fluorescence Quantum Yield (Φ) | ~0.1 |

Photophysical Stability and its Implications for Imaging Applications

Photostability is a key characteristic of a fluorophore, as it dictates how long a fluorescent signal can be maintained during imaging experiments that require prolonged light exposure. Sulfo-Cyanine3 is known for its excellent photostability, which helps to reduce photobleaching during such experiments. axispharm.comalfa-chemistry.comlumiprobe.comaxispharm.com This stability makes it a reliable choice for various imaging techniques, including fluorescence microscopy and flow cytometry. axispharm.com The dye's ability to maintain its fluorescence over a broad pH range (from 3 to 10) further adds to its versatility in different experimental conditions. aatbio.com

Role of Sulfonate Groups in Enhancing Water Solubility and Biocompatibility

The sulfonate groups (SO₃⁻) are a key feature of the Sulfo-Cyanine3 dye, imparting high water solubility. lumiprobe.comglpbio.comlumiprobe.com This hydrophilicity is essential for its use in biological systems, as it allows the dye to be easily dissolved in aqueous buffers without the need for organic solvents. lumiprobe.comglpbio.comlumiprobe.com

In addition to improving solubility, the negatively charged sulfonate groups enhance the biocompatibility of the dye. alfa-chemistry.com They can reduce non-specific binding to proteins and other biomolecules, which often carry a net negative charge. nih.gov This leads to a better signal-to-noise ratio in imaging applications by minimizing background fluorescence. nih.gov

The Dibenzocyclooctyne (DBCO) Moiety: A Cornerstone of Copper-Free Click Chemistry

The Dibenzocyclooctyne (DBCO) group is a key functional group used in copper-free click chemistry, a type of bioorthogonal chemistry. This allows for the specific and efficient formation of covalent bonds in complex biological environments without the need for a toxic metal catalyst. chempep.comnih.gov

Mechanistic Insights into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO moiety reacts with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a [3+2] dipolar cycloaddition. pnas.org The driving force for this reaction is the high ring strain of the cyclooctyne ring in the DBCO group. This strain lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. nih.gov The reaction is highly selective and forms a stable triazole linkage between the DBCO and azide (B81097) groups.

Advantages of Copper-Free Ligation for Sensitive Biological Systems

The primary advantage of using DBCO for bioconjugation is that it enables copper-free click chemistry. chempep.comnih.gov The traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires a copper(I) catalyst, which can be toxic to living cells. nih.govpnas.org This cytotoxicity limits the use of CuAAC in live-cell imaging and other in vivo applications. nih.gov

SPAAC, on the other hand, is highly biocompatible because it does not require a copper catalyst. chempep.comresearchgate.netrsc.org This allows for the labeling of biomolecules in living cells and organisms without causing cellular damage or interfering with biological processes. chempep.compnas.orgresearchgate.net The high selectivity and efficiency of the SPAAC reaction have made it an invaluable tool for a wide range of applications, including the labeling of proteins, nucleic acids, and other biomolecules for imaging and analysis. chempep.comresearchgate.netrsc.org

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited by copper toxicity | High |

| Reactants | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO), Azide |

| Primary Applications | In vitro conjugation, fixed cells | Live-cell imaging, in vivo studies |

Principles of Bioorthogonality and Reaction Selectivity with Azides

The utility of this compound in biological research is fundamentally based on the principles of bioorthogonality and the highly selective reactivity of its dibenzocyclooctyne (DBCO) group with azides. Bioorthogonal chemistry refers to a class of reactions that can occur within living systems without interfering with or being influenced by native biochemical processes. The reaction between the DBCO moiety and an azide group is a prime example of such a transformation.

This reaction is known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under mild, physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper(I) catalyst. axispharm.comlumiprobe.com The high reactivity of the DBCO group is driven by the significant ring strain within the eight-membered cyclooctyne ring. This inherent strain lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly and specifically. lumiprobe.comconju-probe.com

The selectivity of this reaction is exceptionally high due to the mutual inertness of the DBCO and azide functional groups toward the vast array of functional groups naturally present in biological molecules, such as amines, thiols, and hydroxyls. conju-probe.com Both the cyclooctyne and the azide are essentially absent from natural biological systems, ensuring that the labeling reaction is highly specific to the intended azide-modified target molecule. interchim.fr This high degree of selectivity minimizes off-target labeling and background fluorescence, which is crucial for high-contrast imaging and detection applications. axispharm.comaxispharm.com The reaction forms a stable, covalent triazole linkage, permanently attaching the Sulfo-Cyanine3 fluorophore to the target biomolecule. axispharm.combroadpharm.com

Research has demonstrated the efficiency of this bioorthogonal ligation in various contexts. For instance, a study on labeling azide-modified bacteria utilized a water-soluble, fluorine-18-labeled sulfo-DBCO derivative. The study found significantly higher ligation of the DBCO probe to Staphylococcus aureus cultures that were pre-treated with an azide-bearing D-amino acid compared to control cultures. nih.govnih.gov However, it is important to note that the reaction's efficiency can be affected by external factors. For example, the presence of inorganic azides like sodium azide (NaN₃), often used as a preservative in buffers, can compete with the target organic azide, significantly reducing the labeling efficiency of the SPAAC reaction. lumiprobe.com

Table 1: Research Findings on the Influence of Sodium Azide on SPAAC Reaction Efficiency This table presents data from an experiment conjugating azide-modified ovalbumin with this compound in the presence of varying concentrations of sodium azide (NaN₃), a common buffer preservative.

| Sample Condition (NaN₃ Content) | Degree of Labeling (DOL) |

| No NaN₃ (Positive Control) | 0.841 |

| 0.03 wt% (4.6 mM) | 0.460 |

| 0.3 wt% (46 mM) | 0.111 |

| 3 wt% (460 mM) | 0.125 |

| No NaN₃ (Unmodified Ovalbumin - Negative Control) | 0.103 |

| Data sourced from Lumiprobe. lumiprobe.com | |

| Degree of Labeling (DOL) indicates the average number of dye molecules conjugated per protein molecule. |

Molecular Design and Synthetic Strategies for this compound Conjugates

The molecular design of this compound is optimized for biocompatible fluorescent labeling. It consists of three key components: the Sulfo-Cyanine3 fluorophore, the DBCO reactive group, and a linker that connects them.

Sulfo-Cyanine3 Fluorophore : This is a bright, photostable, and water-soluble orange-fluorescent dye. axispharm.comlumiprobe.com The presence of sulfonate (sulfo) groups enhances its hydrophilicity, making it highly soluble in aqueous buffers and preventing aggregation, which is essential for biological applications. axispharm.combroadpharm.com It has a maximum excitation wavelength around 548-555 nm and an emission maximum near 563-580 nm, making it compatible with common fluorescence instrumentation. axispharm.combroadpharm.comantibodies.com

Dibenzocyclooctyne (DBCO) Group : This is the bioorthogonal reactive handle. Its strained eight-carbon ring structure allows it to react selectively and rapidly with azide-functionalized molecules via the copper-free SPAAC reaction. lumiprobe.cominterchim.fr

Linker : A spacer, often a polyethylene glycol (PEO) chain or a simple alkyl chain, connects the dye to the DBCO group. This linker can improve solubility and provides spatial separation between the fluorophore and the target biomolecule, which can help minimize quenching and steric hindrance.

Synthetic strategies for creating biomolecule conjugates with this compound are generally straightforward. The process involves two main stages: the introduction of an azide group into the target biomolecule and the subsequent click reaction with this compound.

The azide moiety can be incorporated into biomolecules such as proteins, nucleic acids, or glycans using various metabolic or chemical methods. For example, cells can be cultured with azide-modified metabolic precursors (e.g., azide-bearing amino acids or sugars), which are then incorporated into newly synthesized biomolecules. nih.govnih.gov Alternatively, biomolecules can be chemically modified in vitro using azide-functionalized NHS esters to react with primary amines.

Once the biomolecule is azide-modified, the conjugation is typically achieved by simply mixing it with this compound in an appropriate aqueous buffer. The SPAAC reaction proceeds spontaneously without the need for additional reagents or catalysts. conju-probe.com

More advanced strategies focus on site-specific conjugation to produce homogenous products. One such method involves the enzymatic modification of antibodies. For example, bacterial transglutaminase (BTG) can be used to site-specifically incorporate a DBCO-containing lysine derivative at defined glutamine residues on an antibody, such as a DEC205 antibody. This enzymatic approach ensures that the DBCO group is attached at a precise location, leading to a uniform population of antibody-dye conjugates with a defined dye-to-antibody ratio. mdpi.com Optimizing the molar ratio of the DBCO reagent to the antibody during the initial functionalization step is critical to maximize the final conjugation yield and avoid issues like protein precipitation. researchgate.net

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅₁H₅₅KN₄O₈S₂ | axispharm.comantibodies.com |

| Molecular Weight | ~955.23 g/mol | interchim.fraxispharm.comantibodies.com |

| Excitation Maximum (λex) | 548 - 555 nm | axispharm.combroadpharm.comantibodies.com |

| Emission Maximum (λem) | 563 - 580 nm | axispharm.combroadpharm.comantibodies.com |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | axispharm.combroadpharm.comantibodies.com |

| Quantum Yield (QY) | ~0.1 | interchim.frantibodies.com |

| Solubility | Water, DMSO, DMF | interchim.frbroadpharm.comantibodies.com |

Methodological Innovations in Bioconjugation Utilizing Sulfo Cyanine3 Dbco

Advanced Strategies for Site-Specific Macromolecular Labeling

The chemical compound Sulfo-Cyanine3 DBCO has emerged as a powerful tool for the site-specific labeling of macromolecules. Its utility stems from the dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized biomolecules via a strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed under physiological conditions without the need for a toxic copper catalyst, making it ideal for studying biomolecules in their native environments. The appended Sulfo-Cyanine3 fluorophore is a bright, water-soluble, and pH-insensitive orange fluorescent dye, enabling robust visualization of labeled molecules. researchgate.netvectorlabs.com

Targeted Conjugation to Proteins and Peptides

Site-specific labeling of proteins and peptides is crucial for understanding their structure, function, and dynamics. This compound, in conjunction with methods for introducing azide (B81097) functionalities into proteins, provides a precise way to attach a fluorescent probe at a desired location.

A sophisticated strategy for site-specific protein labeling involves the genetic encoding of non-canonical amino acids (ncAAs) containing bioorthogonal functional groups. medchemexpress.cn This technique utilizes engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate ncAAs with azide groups into specific sites in a protein in response to a nonsense codon. nih.gov Once the azide-containing ncAA is incorporated into the protein, it can be specifically labeled with this compound. This approach allows for the production of homogeneously labeled proteins with a single fluorescent dye at a predetermined position, which is invaluable for a wide range of applications, including fluorescence resonance energy transfer (FRET) studies and super-resolution microscopy. medchemexpress.cnnih.gov

| Parameter | Description | Reference |

| Method | Genetic Code Expansion | medchemexpress.cn |

| Non-Canonical Amino Acid | Azide-containing amino acids (e.g., p-azido-L-phenylalanine) | medchemexpress.cn |

| Labeling Reagent | This compound | lumiprobe.com |

| Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | vectorlabs.com |

| Advantage | Precise, site-specific labeling of proteins | medchemexpress.cn |

The concept of bioorthogonal chemistry can be extended to achieve dual-labeling of a single protein, enabling the study of protein conformational changes and interactions. By combining the incorporation of an azide-containing ncAA with another labeling method, such as cysteine-maleimide chemistry, two different fluorescent probes can be attached to specific sites on the same protein. For instance, a protein can be engineered to contain both an azide-functionalized ncAA and a cysteine residue at distinct locations. The azide can be selectively labeled with this compound, while the cysteine can be labeled with a different thiol-reactive fluorescent dye. This dual-labeling approach allows for multi-color imaging and sophisticated biophysical studies.

| Strategy | Orthogonal Chemistries | Probes | Application |

| Dual-Labeling | SPAAC and Cysteine-Maleimide | This compound and a maleimide-functionalized fluorophore | FRET, protein dynamics |

| Multiplexed Functionalization | Multiple bioorthogonal reactions | A suite of bioorthogonal probes | Complex biological imaging |

Covalent Modification of Nucleic Acids (DNA and RNA) within Cellular Contexts

The ability to label nucleic acids within living cells is essential for studying their dynamics, localization, and function. This compound can be used to fluorescently tag DNA and RNA that have been metabolically labeled with azide-containing nucleosides. axispharm.com Cells are fed with modified nucleosides (e.g., 5-ethynyl-2'-deoxyuridine (EdU) for DNA or 5-ethynyluridine (EU) for RNA, which are subsequently converted to their azide-modified counterparts) that are incorporated into newly synthesized nucleic acids. The azide groups on the DNA or RNA can then be specifically reacted with this compound, allowing for the visualization of nascent nucleic acids in the cellular environment. nih.gov This method has been instrumental in studying DNA replication, transcription, and RNA processing in living cells. nih.govbiorxiv.org

| Biomolecule | Metabolic Label | Labeling Reagent | Application | Reference |

| DNA | Azide-modified deoxynucleosides | This compound | Visualization of DNA replication | nih.gov |

| RNA | Azide-modified ribonucleosides | This compound | Imaging of nascent RNA transcripts | biorxiv.org |

Functionalization of Lipids and Glycans for Membrane and Sialome Research

This compound is also a valuable tool for studying the biology of lipids and glycans, which are key components of cell membranes and play critical roles in cell signaling and recognition.

Metabolic labeling can be used to introduce azide functionalities into lipids. For example, cells can be incubated with azide-modified choline analogs, which are incorporated into phospholipids like phosphatidylcholine and sphingomyelin. harvard.edu These azide-labeled lipids can then be visualized by reaction with this compound, providing insights into lipid trafficking and the organization of membrane domains, such as lipid rafts. harvard.edunih.gov

Similarly, metabolic glycoengineering allows for the labeling of cell surface glycans. thno.org Cells are treated with an unnatural monosaccharide derivative containing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), a precursor for sialic acid biosynthesis. nih.gov This leads to the incorporation of azide-functionalized sialic acids into the cell surface glycocalyx. Subsequent labeling with this compound enables the visualization and study of the sialome, the complement of sialic acid-containing glycans on a cell's surface. nih.gov This technique is particularly useful for investigating changes in glycosylation associated with diseases like cancer. nih.gov

| Biomolecule Class | Metabolic Precursor | Target | Application | Reference |

| Lipids | Azide-modified choline | Phospholipids | Membrane dynamics, lipid rafts | harvard.edu |

| Glycans (Sialome) | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Sialic acids | Glycocalyx imaging, cancer research | nih.gov |

Optimization of Reaction Conditions for Diverse Bioconjugation Applications

The efficiency of the SPAAC reaction between this compound and an azide-functionalized biomolecule can be influenced by several factors, including buffer composition, pH, and temperature. rsc.org Optimizing these conditions is crucial for achieving high labeling efficiency and minimizing off-target reactions, particularly in complex biological samples.

Studies have shown that the choice of buffer can significantly impact the kinetics of the SPAAC reaction. rsc.org For instance, reactions in HEPES buffer have been observed to be faster than in PBS. rsc.org The pH of the reaction medium also plays a role, with higher pH values generally leading to increased reaction rates, although this can be buffer-dependent. rsc.org Temperature is another important parameter, with reactions typically proceeding faster at 37°C compared to room temperature. interchim.fr

For in cellulo labeling, the concentration of this compound and the incubation time must be carefully optimized to maximize the signal-to-noise ratio while minimizing potential cytotoxicity. The water solubility of this compound is a significant advantage for biological applications, as it obviates the need for organic co-solvents. axispharm.com

| Parameter | Effect on SPAAC Reaction Rate | Considerations for Bioconjugation | Reference |

| Buffer | Can significantly influence kinetics (e.g., HEPES > PBS) | Choose a buffer that is compatible with the biological system and promotes efficient labeling. | rsc.org |

| pH | Higher pH generally increases the rate (buffer-dependent) | Optimize pH to balance reaction efficiency with the stability and function of the biomolecule. | rsc.org |

| Temperature | Higher temperature increases the rate | Perform reactions at a temperature that is optimal for the biological sample (e.g., 37°C for live cells). | interchim.fr |

| Concentration | Higher concentrations of reactants increase the rate | Use the lowest effective concentration of this compound to minimize background and potential toxicity. | interchim.fr |

| Incubation Time | Longer incubation can improve efficiency | Optimize incubation time to achieve sufficient labeling without compromising sample integrity. | interchim.fr |

Parameters Influencing Conjugation Efficiency and Specificity

The efficiency and specificity of bioconjugation reactions involving Sulfo-Cyanine3 dibenzocyclooctyne (DBCO) are governed by a range of physicochemical parameters. The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, being bioorthogonal, offers high specificity by ensuring that the DBCO group reacts exclusively with azide-functionalized molecules, even in the presence of other biological functional groups like amines, thiols, or carboxyls aatbio.com. However, optimizing the reaction conditions is crucial for achieving high conjugation yields.

Key parameters that influence the reaction outcome include the molar ratio of reactants, reactant concentration, temperature, reaction time, and the composition of the reaction medium. Research has shown that an optimal molar excess of DBCO-functionalized molecules to azide-containing biomolecules is critical. For instance, in antibody conjugations, a molar excess of approximately 5 to 10 moles of DBCO per mole of antibody results in the highest conjugation yield researchgate.net. Exceeding this ratio can lead to protein and/or DBCO precipitation, which consequently lowers the reaction yield researchgate.net. Conversely, when the azide-activated partner is limited, a 1.5 to 3-fold molar excess of the DBCO-conjugate is recommended interchim.fr.

The reaction medium's composition also plays a significant role. While the reaction can proceed in various aqueous buffers, the presence of certain additives can be detrimental aatbio.com. Sodium azide (NaN₃), a common preservative, has been shown to compete with the azide-tagged biomolecule, reacting with the DBCO moiety and significantly reducing the degree of labeling (DOL) lumiprobe.comnih.gov. The SPAAC reaction is highly sensitive to inorganic azides, with efficiency dropping dramatically even at low concentrations lumiprobe.com. The use of organic co-solvents like dimethyl sulfoxide (DMSO) is common, particularly for dissolving hydrophobic DBCO reagents, but its final concentration should typically be kept below 20% to maintain protein stability aatbio.combroadpharm.com. Furthermore, the inclusion of a polyethylene glycol (PEG) linker on the DBCO reagent can enhance hydrophilicity and improve conjugation efficiency aatbio.combroadpharm.comrsc.org.

Table 1: Parameters Influencing this compound Conjugation

| Parameter | Optimal Condition/Observation | Impact on Efficiency and Specificity |

|---|---|---|

| Molar Ratio (DBCO:Azide) | 5-10 fold excess of DBCO-NHS ester to antibody researchgate.net. 1.5-3 fold excess of DBCO-conjugate to azide protein interchim.fr. | Optimizes yield; excess DBCO can cause precipitation and reduce yield researchgate.net. |

| Reactant Concentration | High concentrations are more efficient interchim.fr. | Higher concentrations increase reaction rates. |

| Temperature | Efficient at 4°C to 37°C interchim.fr. | Higher temperatures generally increase reaction rates rsc.org. |

| Reaction Buffer | PBS, HEPES, Borate buffers are suitable rsc.org. | Buffer type can influence reaction kinetics; HEPES (pH 7) showed higher rate constants than PBS (pH 7) rsc.orgresearchgate.net. |

| pH | Effective across a wide range (pH 5-10) rsc.orgvectorlabs.com. | Higher pH values generally increase reaction rates rsc.orgresearchgate.net. |

| Interfering Substances | Avoid sodium azide (NaN₃) aatbio.comlumiprobe.comnih.gov. | NaN₃ reacts with DBCO, quenching the reagent and drastically reducing conjugation efficiency lumiprobe.comnih.gov. |

| Co-solvents | <20% DMSO is common for dissolving reagents aatbio.com. | Facilitates dissolution of hydrophobic reagents; high concentrations can denature proteins. |

Kinetics of this compound-Azide Reactivity in Physiological Media

The reaction between this compound and an azide-functionalized molecule is a form of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry aatbio.comlumiprobe.cominterchim.fr. This reaction is characterized by its favorable kinetics under physiological conditions, proceeding efficiently without the need for cytotoxic copper catalysts or elevated temperatures aatbio.comvectorlabs.cominterchim.fr. The reaction follows second-order kinetics, where the rate is dependent on the concentrations of both the DBCO and azide reactants rsc.orgresearchgate.net.

Studies have investigated the kinetics of SPAAC reactions in various physiological media, revealing the influence of buffer composition, pH, and temperature on the reaction rate rsc.orgresearchgate.net. The reaction is generally fast at room temperature, with typical incubation times ranging from 2 to 12 hours to ensure completion aatbio.cominterchim.fr. For some applications, an overnight incubation at 4°C is employed to maximize the yield of the final conjugate product broadpharm.comlifetein.com.

The pH of the reaction medium has a notable effect on the reaction rate, with higher pH values generally leading to faster kinetics rsc.orgresearchgate.net. The fluorescence of the Cyanine3 dye itself is stable and insensitive to pH in the physiological range of 4 to 10 vectorlabs.com. The choice of buffer can also impact the rate constant; for example, reactions in HEPES buffer at pH 7 have been observed to be faster than those in PBS at the same pH rsc.orgresearchgate.net. The kinetics can be conveniently monitored in real-time by UV-Vis spectroscopy, tracking the decrease in the characteristic absorbance of the DBCO group at approximately 309-310 nm as it is consumed during the reaction aatbio.com.

Table 2: Kinetic Profile of this compound-Azide Reaction

| Kinetic Parameter | Typical Value/Condition | Significance |

|---|---|---|

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) aatbio.cominterchim.fr. | Copper-free, bioorthogonal, and biocompatible aatbio.com. |

| Reaction Order | Second-order rsc.orgresearchgate.net. | Rate is proportional to the concentration of both DBCO and azide reactants. |

| Rate Constant | Varies with buffer, pH, and temperature. e.g., 0.32-1.22 M⁻¹s⁻¹ in various buffers at pH 7 rsc.orgresearchgate.net. | Quantifies the intrinsic reactivity under specific conditions. |

| Temperature | 4°C - 37°C interchim.fr. | Reaction proceeds efficiently at both room and refrigerated temperatures. |

| pH Range | pH 5-10 rsc.orgresearchgate.net. | Reaction is robust across a broad, physiologically relevant pH range. |

| Typical Reaction Time | 2-12 hours at room temperature; up to 24 hours at 4°C aatbio.cominterchim.frlifetein.comnanopartz.com. | Sufficient time is required to ensure high conjugation yield. |

| Monitoring | UV-Vis Spectroscopy (decrease in absorbance at ~310 nm) aatbio.com. | Allows for real-time tracking of DBCO consumption and reaction progress. |

Rigorous Characterization of this compound Bioconjugates

Analytical Techniques for Verifying Conjugation Integrity and Stoichiometry

A comprehensive characterization of this compound bioconjugates is essential to confirm the covalent bond formation, assess the purity of the product, and determine the precise stoichiometry of the conjugation. A suite of analytical techniques is employed for this purpose, providing both qualitative and quantitative data.

UV-Visible spectroscopy is a fundamental tool for quantifying the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule (e.g., an antibody) nih.govrsc.org. This is achieved by measuring the absorbance of the conjugate at two key wavelengths: ~280 nm for the protein and the specific maximum absorbance of the Cyanine3 dye (~555 nm) researchgate.netbroadpharm.com. The absorbance of the DBCO group itself at ~309 nm can also be used to determine the degree of DBCO incorporation prior to the final click reaction interchim.frrsc.org.

To verify the successful conjugation and assess the molecular weight increase, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly used aatbio.combroadpharm.comrsc.org. The resulting bioconjugate will exhibit a higher molecular weight band compared to the unconjugated biomolecule, providing clear visual confirmation of the covalent linkage aatbio.com.

Chromatographic methods are indispensable for purification and detailed analysis. Techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reverse-phase high-performance liquid chromatography (RP-HPLC) are used to separate the final conjugate from unreacted starting materials and byproducts aatbio.combroadpharm.comnih.gov. Hydrophobic interaction chromatography (HIC) is particularly useful for analyzing antibody-drug conjugates, as it can separate species based on the number of conjugated molecules, allowing for a detailed characterization of the drug-to-antibody ratio (DAR) distribution nih.gov. For definitive structural confirmation, mass spectrometry (MS), often coupled with HPLC (LC-MS), provides precise mass measurements of the conjugate, confirming its identity and purity nih.govlabtoo.com.

Table 3: Analytical Techniques for this compound Bioconjugates

| Technique | Purpose | Information Obtained |

|---|---|---|

| UV-Visible Spectroscopy | Quantify Degree of Labeling (DOL) / Stoichiometry researchgate.netnih.govrsc.org. | Average number of dye molecules per biomolecule by measuring absorbance at ~280 nm (protein) and ~555 nm (Cy3 dye) researchgate.net. |

| SDS-PAGE | Verify covalent conjugation aatbio.comrsc.org. | Increased molecular weight of the conjugate compared to the unconjugated biomolecule, observed as a band shift aatbio.com. |

| HPLC (SEC, IEX, RP-HPLC) | Purification and analysis aatbio.combroadpharm.comnih.gov. | Separation of the conjugate from excess reagents; assessment of purity and heterogeneity. |

| Hydrophobic Interaction Chromatography (HIC) | Characterize distribution of conjugated species nih.gov. | Resolution of biomolecules with different numbers of conjugated dyes, providing DAR distribution. |

| Mass Spectrometry (MS) | Confirm identity and integrity nih.govlabtoo.com. | Precise molecular weight of the conjugate, confirming covalent bond formation and structural integrity. |

Assessment of Conjugate Stability in Complex Biological Milieus

The utility of this compound bioconjugates in biological applications is critically dependent on their stability in complex environments such as cell culture media or in vivo systems. Stability assessments focus on the integrity of the covalent linkage formed by the click reaction and the photophysical properties of the fluorescent dye under physiological conditions.

The triazole ring formed during the SPAAC reaction between the DBCO and azide moieties is a highly stable covalent bond aatbio.comvectorlabs.combroadpharm.com. This linkage is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the conjugate over extended periods in biological buffers aatbio.com. While the final conjugate is stable, the DBCO functional group on a molecule prior to conjugation can exhibit limited stability over long-term storage, with reactivity potentially decreasing over time due to oxidation or hydration of the strained alkyne interchim.frbroadpharm.com. Manufacturer recommendations often suggest storing DBCO-activated reagents at -20°C in the dark and desiccated to preserve reactivity lumiprobe.comlumiprobe.com.

Table 4: Stability Profile of this compound Bioconjugates

| Aspect of Stability | Feature | Significance in Biological Milieus |

|---|---|---|

| Covalent Linkage | Stable triazole bond formed via SPAAC aatbio.comvectorlabs.com. | Resistant to hydrolysis and enzymatic cleavage, ensuring the label remains attached to the target biomolecule. |

| Reagent Stability (Pre-conjugation) | DBCO group can lose reactivity over weeks/months, especially in solution interchim.frbroadpharm.com. | Proper storage at -20°C in a dry, dark environment is crucial to maintain high reactivity for conjugation lumiprobe.comlumiprobe.com. |

| pH Sensitivity (Fluorescence) | Fluorescence is insensitive to pH in the range of 4-10 vectorlabs.com. | Provides a reliable and consistent fluorescent signal in various biological environments with differing pH. |

| Photostability | Sulfo-Cyanine3 exhibits good photostability lumiprobe.com. | Resists photobleaching during fluorescence microscopy and other imaging applications, allowing for longer observation times. |

| Solubility | Sulfonated dye is water-soluble and hydrophilic lumiprobe.combroadpharm.comlumiprobe.com. | Reduces aggregation and non-specific binding, improving behavior and stability in aqueous physiological media. |

Applications of Sulfo Cyanine3 Dbco in Advanced Research Imaging and Sensing

High-Performance Fluorescence Microscopy for Cellular and Subcellular Investigations

Sulfo-Cyanine3 DBCO is extensively utilized in fluorescence microscopy for precise visualization of cellular and subcellular structures. axispharm.com Its bright orange-red fluorescence provides high-contrast imaging, while the DBCO moiety allows for highly specific and covalent labeling of targets within complex biological environments.

The visualization of dynamic processes in living cells requires fluorescent probes that are both non-toxic and highly specific. thermofisher.com this compound is well-suited for live-cell imaging primarily due to its participation in bioorthogonal SPAAC reactions. abpbio.com This copper-free click chemistry mechanism avoids the cellular toxicity associated with copper catalysts that are required for other types of click reactions, making it ideal for labeling the surface of living cells. abpbio.com

The high fluorescence efficiency and water solubility of this compound ensure that it provides a bright, stable signal within the aqueous environment of the cell, enabling researchers to track the movement and interaction of labeled biomolecules in real-time. lumiprobe.com This allows for the investigation of fundamental cellular activities such as protein trafficking, cell migration, and receptor dynamics as they naturally occur.

Achieving spatial resolution beyond the diffraction limit of light is crucial for observing the fine details of subcellular architecture. Super-resolution techniques, such as DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), rely on the precise and stable labeling of target molecules. The DBCO group of this compound facilitates this level of precision.

In one advanced super-resolution methodology, azide-tagged secondary antibodies are first used to bind to a specific cellular target. nih.gov Subsequently, a DBCO-modified DNA oligonucleotide, either directly conjugated to a fluorophore like Cyanine3 or serving as a docking strand, is introduced. nih.gov The DBCO group reacts specifically and covalently with the azide (B81097) on the antibody, ensuring the probe is positioned with nanoscale accuracy. nih.gov This stable, site-specific labeling is a prerequisite for the single-molecule localization and image reconstruction processes that generate super-resolution images. nih.gov

| Feature | Conventional Fluorescence Microscopy | Super-Resolution Microscopy (e.g., DNA-PAINT) |

| Spatial Resolution | ~200-250 nm (Diffraction-limited) | ~10-20 nm |

| Labeling Requirement | General fluorescent probes | Precise, stable, site-specific labeling (e.g., via click chemistry) |

| Principle | Ensemble fluorescence emission | Sequential localization of single molecules |

| Data Acquisition | Single, widefield or confocal image | Thousands of frames capturing single-molecule blinking/binding events |

| Application | Visualization of cellular structures | Nanoscale mapping of molecular organization |

A high signal-to-noise ratio (SNR) is essential for generating clear, high-contrast fluorescence images. The inherent chemical properties of this compound contribute positively to SNR. The presence of sulfonate groups enhances its hydrophilicity, which can reduce non-specific binding to hydrophobic components within cells and tissues, thereby lowering background fluorescence. axispharm.comnih.gov

To further improve SNR in complex samples, several strategies can be employed. The use of live-cell compatible background suppressors can help quench extracellular fluorescence from any unbound probes, eliminating the need for wash steps that may perturb the sample. thermofisher.com Additionally, optimizing the concentration of the labeling reagent and incubation times is critical to ensure specific and complete reaction with the target, preventing excess unbound dye that contributes to background noise. For fixed-cell imaging, thorough washing steps after labeling are effective at removing non-covalently bound probes. Computationally, post-acquisition image processing with denoising algorithms can also significantly enhance the SNR. nih.gov

Flow Cytometry for Quantitative Cell Analysis and Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells on a single-cell basis. cuanschutz.edu this compound serves as a robust fluorescent label in this application, enabling the identification and quantification of specific cell populations. axispharm.com

In flow cytometry, cells in a suspension are passed one-by-one through one or more laser beams. The distinct signal generated by this compound originates from its specific photophysical properties. axispharm.com The dye is efficiently excited by lasers commonly found in flow cytometers (e.g., 532 nm or 561 nm) and produces a bright fluorescent signal at its emission maximum of approximately 570 nm. medchemexpress.comtargetmol.com

When this compound is conjugated to a molecule that specifically binds to a cellular target (e.g., an antibody targeting a surface receptor), it selectively labels a subpopulation of cells. As these labeled cells traverse the laser, they emit a strong, specific fluorescent signal. This signal is collected by detectors equipped with appropriate optical filters, allowing the instrument to differentiate and count the labeled cells from the unlabeled or differently labeled populations. nih.gov The high molar extinction coefficient of the Cyanine3 dye ensures a strong signal, which is crucial for distinguishing cells with low target expression from background noise. broadpharm.com

The successful implementation of this compound in high-throughput cellular assays, often performed in multi-well plate formats, requires careful methodological consideration. nih.govassaygenie.com The rapid kinetics and high specificity of the copper-free SPAAC reaction are advantageous for automated workflows, as they allow for efficient labeling under physiological conditions. abpbio.comnih.gov

Key considerations include:

Optimization of Reagents: The concentrations of the azide-modified target molecule and the this compound probe must be carefully titrated to ensure a complete and specific reaction while minimizing non-specific binding.

Incubation Time and Temperature: Reaction conditions should be optimized to achieve maximal labeling efficiency in a time frame compatible with high-throughput protocols.

Washing Steps: Efficient removal of unbound dye is critical to reduce background signal and ensure accurate quantification. Automated plate washers can be integrated into the workflow.

Instrumentation: The detection instrument, whether a high-content imager or a plate-based flow cytometer, must be configured with the appropriate excitation sources and emission filters for the Sulfo-Cyanine3 fluorophore. cuanschutz.edu

The excellent water solubility of this compound is a significant practical advantage in these assays, as it simplifies reagent preparation and is compatible with the aqueous buffers and automated liquid handling systems used in high-throughput screening. antibodies.combroadpharm.com

Development of Molecular Probes and Biosensors for Biomolecular Studies

The unique combination of a bright, photostable cyanine (B1664457) fluorophore, a water-solubilizing sulfo group, and a highly reactive dibenzocyclooctyne (DBCO) moiety makes this compound a powerful tool in the development of advanced molecular probes and biosensors. Its utility stems from its ability to participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. targetmol.comantibodies.com This bioorthogonal reaction allows for the precise and efficient labeling of azide-modified biomolecules under physiological conditions, forming a stable triazole linkage without interfering with native biological processes. interchim.fr The inherent water solubility of the molecule further enhances its applicability in aqueous biological systems. broadpharm.com

Investigation of Biomolecular Interactions and Pathways

This compound is instrumental in the creation of fluorescently labeled biomolecules, which serve as probes to investigate complex biological interactions and pathways. By introducing an azide group into a specific protein, nucleic acid, or glycan, researchers can covalently attach the this compound fluorophore. This labeling strategy enables the direct visualization and tracking of the target molecule within cellular or in vitro systems using fluorescence microscopy and other fluorescence-based detection methods.

The high reactivity and specificity of the DBCO group ensure that the fluorescent tag is attached only to the intended azide-modified target, providing high-fidelity tracking. interchim.fr For instance, in the study of protein-protein interactions, a target protein can be metabolically or chemically modified to include an azide handle and subsequently labeled with this compound. The movement, localization, and binding of this fluorescently tagged protein with its interaction partners can then be monitored in real-time. This approach is a cornerstone of kinetic target-guided synthesis, where the biological target itself participates in the assembly of its own ligand from reactive fragments, a process that can be monitored when one of the fragments is fluorescently tagged. nih.govnih.gov The bright and stable fluorescence of the Cyanine3 dye allows for sensitive detection, making it possible to observe molecular events even at low expression levels. lumiprobe.com

Engineering of Specific Biosensor Platforms

The development of high-performance biosensors often relies on the precise control over the immobilization and orientation of biorecognition molecules on a sensor surface. This compound plays a crucial role not only in the detection step of some biosensor designs but also in the validation and optimization of the sensor fabrication process itself.

A significant challenge in biosensor design is the random immobilization of proteins on a surface, which can lead to varied orientations and reduced activity, thereby decreasing sensitivity. lumiprobe.com A strategy to overcome this involves site-specific immobilization, which has been demonstrated effectively in the development of a biosensor for human Galectin-1, a protein involved in modulating immune responses and tumor progression.

In this approach, a reactive noncanonical amino acid, Nε-((2-azidoethoxy)carbonyl)-l-lysine (AzK), is incorporated at a specific site within a single-chain variant of Galectin-1. broadpharm.com The presence of the bioorthogonal azide group from AzK allows for its directed and covalent attachment to a biosensor surface functionalized with a cyclooctyne. To confirm the successful incorporation of the azido-amino acid into the protein structure, this compound is used as a fluorescent reporter. The DBCO group on the dye reacts specifically with the azide group on the modified Galectin-1 via SPAAC click chemistry. broadpharm.com The resulting fluorescence provides a clear and quantifiable confirmation that the protein is correctly modified and ready for oriented immobilization. This validation step is critical for ensuring the subsequent performance of the biosensor, which, through this directed attachment, showed a significant enhancement in binding sensitivity compared to random immobilization methods. broadpharm.com

Table 1: Research Findings on Site-Specific Immobilization of Galectin-1

| Feature | Description | Reference |

| Target Protein | A cysteine-less, single-chain variant of human Galectin-1 (scCSGal-1). | broadpharm.com |

| Modification | Site-specific incorporation of the noncanonical amino acid Nε-((2-azidoethoxy)carbonyl)-l-lysine (AzK), introducing an azide group. | broadpharm.com |

| Verification Tool | This compound (also referred to as DBCO-Cy3). | broadpharm.com |

| Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between the protein's azide group and the dye's DBCO group. | broadpharm.com |

| Outcome | The conjugation with this compound provided fluorescent confirmation of successful AzK incorporation, enabling the development of a biosensor with enhanced sensitivity through directed immobilization. | broadpharm.com |

Extracellular vesicles (EVs) are nanoparticles that play a crucial role in intercellular communication and are being explored for diagnostic and therapeutic applications. Functionalizing the surface of EVs is key to enabling their use for targeted delivery and tracking. A powerful method for this involves metabolic engineering to introduce chemical reporters onto the EV surface.

In one such strategy, cells are cultured with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which leads to the metabolic incorporation of azido (B1232118) groups onto the sialoglycans present on the surface of secreted EVs. These azido-tagged EVs can then be specifically and efficiently labeled using click chemistry. Researchers have used DBCO-functionalized molecules, including DBCO-Cy3 (this compound), to conjugate fluorophores onto the EV surface. This fluorescent labeling allows for the direct tracking and visualization of the EVs in vitro and in vivo, facilitating studies on their biodistribution and interactions with recipient cells. The high efficiency of the DBCO-azide reaction ensures robust labeling, providing a vital tool for advancing EV-based research.

The DBCO-azide click chemistry reaction is also being integrated into novel biosensor platforms for the detection of nucleic acids. While many DNA biosensors rely on amplification techniques like loop-mediated isothermal amplification (LAMP) or rolling circle amplification (RCA), a key challenge is the efficient and stable attachment of capture probes to the sensor surface. mdpi.com

One innovative approach involves the design of electrochemical DNA biosensors on gold-coated silicon micropillar electrodes to increase the sensing area. nih.gov In this system, the surface is functionalized with a modified polymer that includes DBCO moieties. Azido-modified peptide nucleic acid (PNA) probes, which are synthetic DNA mimics with high binding affinity and stability, are then "clicked" onto the DBCO-functionalized surface. This covalent immobilization strategy is highly efficient and creates a well-defined and stable probe layer. While this particular study used an electrochemical detection method, the same platform could be adapted for fluorescence-based detection by using a reporter probe labeled with Sulfo-Cyanine3. Furthermore, this compound can be used to directly label azide-modified DNA or oligonucleotides produced during amplification, enabling their quantification and visualization in various bioanalytical assays. interchim.fr

Comparative Analysis of Sulfo Cyanine3 Dbco in Research Methodologies

Comparative Efficacy of SPAAC with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of click chemistry has revolutionized bioconjugation, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most influential reactions. Sulfo-Cyanine3 DBCO is specifically designed for SPAAC, a copper-free variant of the original click reaction.

Advantages of SPAAC for Bio-Sensitive Applications

The primary advantage of SPAAC in biological research lies in its biocompatibility. The CuAAC reaction, while highly efficient, relies on a copper(I) catalyst, which can be cytotoxic and interfere with biological processes, particularly in living cells. This toxicity limits its application in live-cell imaging and in vivo studies. In contrast, SPAAC proceeds efficiently without the need for a metal catalyst. This is achieved through the use of strained cyclooctynes, such as DBCO, where the ring strain provides the necessary activation energy for the reaction with azides. This copper-free nature makes SPAAC, and by extension reagents like this compound, ideal for sensitive biological systems, enabling the labeling and tracking of biomolecules in their native environments without inducing cellular stress.

While SPAAC is recognized for its exceptional bioorthogonality, its reaction kinetics are generally slower than those of CuAAC. However, for many applications, particularly in live-cell imaging where prolonged observation is necessary, the biocompatibility of SPAAC outweighs the need for the faster reaction rates of CuAAC.

Complementary Roles in Diverse Chemical Biology Research

Despite the advantages of SPAAC in living systems, CuAAC remains a valuable tool in chemical biology. The two reactions can be seen as complementary rather than strictly competitive. CuAAC is often favored for in vitro applications where speed and efficiency are critical and the biological system is less sensitive to copper. For instance, in the synthesis of complex bioconjugates or the functionalization of materials, the rapid kinetics of CuAAC are highly advantageous.

SPAAC, with reagents like this compound, excels in scenarios where the integrity of a biological system is paramount. Its utility is most pronounced in live-cell and in vivo imaging, where the absence of a toxic catalyst allows for the long-term monitoring of cellular processes without perturbation. Therefore, the choice between SPAAC and CuAAC is dictated by the specific requirements of the experiment, with SPAAC being the preferred method for bio-sensitive applications.

Evaluation Against Alternative Bioorthogonal Ligation Chemistries

Beyond the comparison with CuAAC, the performance of SPAAC utilizing this compound must be assessed against other prominent bioorthogonal ligation reactions, namely Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) and tetrazine ligation systems.

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

SPSAC is another bioorthogonal reaction that, like SPAAC, is a [3+2] cycloaddition. It involves the reaction of a strained alkyne, such as a cyclooctyne, with a sydnone. The reaction kinetics of SPSAC are generally considered to be comparable to those of SPAAC. Both reactions offer the advantage of being copper-free, making them suitable for live-cell applications. The choice between SPAAC and SPSAC may therefore depend on factors such as the commercial availability of specific reagents, the stability of the reactants under experimental conditions, and the potential for orthogonal labeling in combination with other chemistries.

Tetrazine Ligation Systems

Tetrazine ligation, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO), represents one of the fastest known bioorthogonal reactions, with rate constants that can be several orders of magnitude higher than those of SPAAC. This rapid kinetics makes tetrazine ligation exceptionally well-suited for applications where the concentration of reactants is low or when rapid labeling is crucial.

A significant advantage of the SPAAC and tetrazine ligation systems is their mutual orthogonality. This means that a DBCO-functionalized molecule can react with an azide (B81097), while a tetrazine-functionalized molecule can simultaneously and selectively react with a TCO-functionalized molecule within the same biological system without cross-reactivity. This orthogonality is highly valuable for dual-labeling experiments, allowing for the simultaneous tracking of two different biomolecules. Therefore, while tetrazine ligation offers superior kinetics, SPAAC with reagents like this compound remains a vital and complementary tool, especially in the context of multiplexed imaging.

| Reaction | Typical Reactants | Catalyst Required | Relative Reaction Rate | Key Advantage |

|---|---|---|---|---|

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | No | Moderate | Excellent biocompatibility, copper-free |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | Fast | Rapid kinetics for in vitro applications |

| SPSAC | Sydnone + Cyclooctyne | No | Moderate | Copper-free, comparable kinetics to SPAAC |

| Tetrazine Ligation (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | No | Very Fast | Extremely rapid kinetics, orthogonal to SPAAC |

Performance Assessment Relative to Other Fluorescent Dyes and Conjugates

The utility of this compound is not solely defined by its role in SPAAC but also by the photophysical properties of the Sulfo-Cyanine3 dye itself. Cyanine (B1664457) dyes are a widely used class of fluorophores in biological imaging due to their high extinction coefficients and tunable spectral properties.

Sulfo-Cyanine3 is a water-soluble dye with an excitation maximum typically in the range of 548-555 nm and an emission maximum between 563-580 nm, placing it in the orange-red region of the visible spectrum. antibodies.commedchemexpress.combroadpharm.comtargetmol.com The sulfonate groups enhance its water solubility, which is a crucial feature for bioconjugation reactions in aqueous buffers and for reducing non-specific binding in cellular environments. broadpharm.com

While Sulfo-Cyanine3 exhibits a high molar extinction coefficient, a common characteristic of cyanine dyes, its fluorescence quantum yield is relatively modest, often reported to be around 0.1. antibodies.com This is a critical parameter as it directly influences the brightness of the fluorophore. In comparison, other classes of fluorescent dyes, such as some rhodamine or Alexa Fluor derivatives, may offer higher quantum yields, resulting in brighter signals.

Furthermore, the photostability of cyanine dyes can be a concern in imaging experiments that require prolonged or intense light exposure, as they can be susceptible to photobleaching. The fluorescence of cyanine dyes can also be sensitive to their local environment, which can sometimes lead to variations in signal intensity. nih.gov

Despite these considerations, the combination of a high extinction coefficient, sufficient brightness for many applications, and excellent water solubility makes Sulfo-Cyanine3 a practical and widely used fluorophore. When conjugated to DBCO, it provides a reliable tool for introducing a fluorescent label via SPAAC in a variety of biological research contexts.

| Property | Sulfo-Cyanine3 | General Characteristics of Other Common Dyes (e.g., Rhodamines, Alexa Fluors) |

|---|---|---|

| Excitation Max (nm) | ~548-555 antibodies.commedchemexpress.combroadpharm.comtargetmol.com | Varies widely across the spectrum |

| Emission Max (nm) | ~563-580 antibodies.commedchemexpress.combroadpharm.comtargetmol.com | Varies widely across the spectrum |

| Molar Extinction Coefficient (M-1cm-1) | High (~150,000-162,000) antibodies.combroadpharm.com | Generally high |

| Quantum Yield | Relatively Low (~0.1) antibodies.com | Can be significantly higher |

| Water Solubility | High (due to sulfonation) broadpharm.com | Varies, often requires sulfonation for high solubility |

| Photostability | Moderate | Can be higher in some specialized dyes |

Comparative Brightness, Photostability, and Signal Intensity

The utility of a fluorescent probe is fundamentally determined by its photophysical properties. This compound is engineered for high performance in demanding applications, characterized by its high extinction coefficient, good quantum yield, and notable photostability. jenabioscience.com

Brightness and Signal Intensity: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound exhibits a very high molar extinction coefficient, typically reported in the range of 150,000 to 162,000 M⁻¹cm⁻¹. researchgate.netjenabioscience.comlumiprobe.com This indicates a high efficiency in absorbing excitation light. Combined with a respectable fluorescence quantum yield, reported to be approximately 0.1, the dye produces a strong fluorescence signal, making it suitable for detecting low-abundance targets. researchgate.netresearchgate.net The presence of sulfonate groups enhances its water solubility, which can contribute to improved performance and reduced aggregation in aqueous biological buffers. jenabioscience.comnih.gov

In comparative terms, this compound is spectrally similar to other popular orange-fluorescent dyes like Alexa Fluor® 555, DyLight® 555, and Tetramethylrhodamine (TAMRA). lumiprobe.com As shown in the table below, its molar extinction coefficient is among the highest in its class, contributing to its superior brightness. Research and supplier data indicate that conjugates made with Sulfo-Cy3 produce less background fluorescence than those made with TAMRA, further enhancing the signal-to-noise ratio in imaging experiments. lumiprobe.comaxispharm.com

Photostability: A critical feature of the Sulfo-Cyanine3 core is its "outstanding photostability". jenabioscience.comnih.gov This resistance to photobleaching allows for longer or more intense illumination during imaging experiments, which is essential for techniques like time-lapse microscopy, single-molecule tracking, and super-resolution imaging. This robustness ensures that the fluorescent signal remains stable over the course of data acquisition, providing more reliable and quantifiable results.

Table 1: Comparative Photophysical Properties of Common DBCO-Functionalized Dyes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|

| This compound | 548 - 555 | 563 - 580 | 150,000 - 162,000 | ~0.1 |

| Alexa Fluor® 555 DBCO | 552 - 555 | 566 - 572 | 150,000 - 155,000 | ~0.1 |

| TAMRA DBCO | 545 - 560 | 565 - 575 | ~92,000 | N/A |

Note: Values are compiled from various supplier datasheets and may vary depending on conjugation state and buffer conditions.

Versatility Across a Broad Range of Biomolecular Targets

The bioorthogonal nature of the DBCO-azide reaction allows this compound to be used for labeling a diverse array of biomolecules in a wide range of biological contexts. The only prerequisite is the introduction of an azide moiety into the target of interest, which can be achieved through various metabolic, enzymatic, or chemical methods.

Proteins and Peptides: A primary application is the labeling of proteins and peptides. This can be achieved by incorporating azide-bearing non-canonical amino acids into proteins during synthesis or by chemically modifying proteins with azide-functionalized reagents. researchgate.netresearchgate.net This enables researchers to track protein localization, quantify expression levels, and study protein-protein interactions.

Nucleic Acids: this compound is also used to label DNA and RNA. Oligonucleotides can be synthesized with azide modifications, allowing for the attachment of the fluorophore for applications in fluorescence in situ hybridization (FISH), single-molecule imaging, and studies of nucleic acid dynamics. researchgate.net

Cell Surfaces and Glycans: The versatility of this compound extends to the labeling of complex carbohydrates and entire cells. Through metabolic glycoengineering, cells can be prompted to incorporate azide-modified sugars (e.g., an unnatural sialic acid precursor) into their cell surface glycoproteins. These azide groups can then be specifically targeted with this compound for live-cell imaging and tracking, without disrupting cellular function.

Other Biomolecules and Systems: The application of this probe has been demonstrated in a variety of other systems. Researchers have used it to label O-GlcNAc-modified proteins, lipopolysaccharides in bacterial membranes, and peptidoglycan in the cell walls of pathogens like Staphylococcus aureus. This broad utility makes this compound a powerful tool for investigating diverse biological structures and processes across molecular and cellular biology. researchgate.net

Advanced Research Perspectives and Future Directions for Sulfo Cyanine3 Dbco

Integration with Emerging Technologies and Interdisciplinary Approaches in Chemical Biology

The versatility of Sulfo-Cyanine3 DBCO is driving its integration into a range of cutting-edge technologies, fostering interdisciplinary research at the intersection of chemistry, biology, and materials science.

Development of Multifunctional Probes and Imaging Agents

The intrinsic fluorescence of the Sulfo-Cyanine3 core, combined with the bioorthogonal reactivity of the DBCO moiety, makes this compound an ideal building block for the creation of multifunctional probes. These sophisticated tools are designed to perform multiple tasks simultaneously, such as targeting specific cells, reporting on biological activities, and enabling multi-modal imaging.

Researchers are actively exploring the development of theranostic agents that combine the imaging capabilities of this compound with therapeutic functionalities. By conjugating this fluorescent dye to targeting ligands and therapeutic payloads, scientists can create probes that not only visualize diseased tissues but also deliver treatment directly to the site of interest. This approach holds immense promise for personalized medicine, particularly in the field of oncology.

| Probe Component | Function | Example of Application |

| Sulfo-Cyanine3 | Fluorescent Reporter | Enables visualization via fluorescence microscopy. |

| DBCO | Bioorthogonal Handle | Allows for specific conjugation to azide-modified biomolecules. |

| Targeting Ligand | Specificity | Directs the probe to a particular cell type or receptor. |

| Therapeutic Agent | Treatment | Delivers a drug or other therapeutic molecule. |

Application in Engineering Supramolecular Structures and Nanomaterials

The precise and efficient nature of the copper-free click reaction involving this compound is being harnessed to engineer complex supramolecular structures and functionalized nanomaterials. By incorporating this fluorescent label, researchers can imbue these materials with optical properties, allowing for their visualization and tracking within biological systems.

The ability to fluorescently label self-assembling peptides and polymers with this compound opens up new avenues for creating "smart" biomaterials. These materials can be designed to respond to specific biological cues, undergoing changes in their structure or releasing encapsulated cargo. The fluorescent component serves as a crucial reporter, providing real-time feedback on the material's behavior and localization.

Potential in Targeted Engineering of Biological Systems

This compound is proving to be an invaluable tool for the targeted engineering of biological systems, enabling the precise modification of complex structures like viruses and the surfaces of living cells.

Controlled Functionalization of Virus-Like Particles and Nanoparticles

In a notable study, researchers demonstrated a dual-labeling strategy for Cowpea Chlorotic Mottle Virus-Like Particles (CCMV VLPs). By incorporating an azide-bearing amino acid into the VLP structure, they were able to site-specifically attach DBCO-functionalized dyes. This approach allows for the creation of multifunctional VLPs that can be tracked via fluorescence while also presenting other functional molecules, such as targeting ligands or antigens. The efficiency and specificity of this conjugation were confirmed through techniques like SDS-PAGE analysis.

| VLP System | Labeling Strategy | Outcome |

| Cowpea Chlorotic Mottle VLP (CCMV) | Site-specific incorporation of an azide-bearing amino acid followed by reaction with DBCO-functionalized dyes. | Successful and site-selective dual labeling of the VLP surface. |

Chemical Remodeling of Cell-Surface Glycoconjugates for Biological Inquiry

The surfaces of mammalian cells are adorned with a complex layer of glycans, known as the glycocalyx, which plays a critical role in cell signaling, recognition, and disease processes. Metabolic glycoengineering allows for the introduction of unnatural sugars bearing bioorthogonal functional groups, such as azides, into these cell-surface glycoconjugates.

Once the azide-modified sugars are incorporated into the glycocalyx, this compound can be used to specifically and fluorescently label these structures. This "chemical remodeling" of the cell surface provides a powerful method for visualizing and studying glycan dynamics in living cells. For instance, researchers have successfully treated HeLa cells that were transfected with sydnone-modified DNA with this compound, resulting in clear fluorescence within the cell cytoplasm, demonstrating the potential for labeling various biomolecules within cellular environments. mdpi.com This technique is instrumental in investigating the role of aberrant glycosylation in diseases like cancer.

| Cellular System | Labeling Approach | Key Finding |

| HeLa Cells | Transfection with sydnone-modified DNA followed by treatment with this compound. | Demonstrated clear fluorescence in the cell cytoplasm, highlighting the potential for intracellular biomolecule labeling. mdpi.com |

Novel Research Paradigms and Untapped Potential

The ongoing development and application of this compound are poised to open up new frontiers in chemical biology. Its integration with super-resolution microscopy techniques will enable the visualization of biological processes with unprecedented detail. Furthermore, the development of novel bioorthogonal reaction partners with even faster kinetics and greater specificity will continue to expand the toolkit available to researchers.

The untapped potential of this compound lies in its application to increasingly complex biological questions. From unraveling the intricate signaling pathways within single cells to developing next-generation targeted therapies, this versatile fluorescent probe will undoubtedly continue to be a key player in advancing our understanding of the chemistry of life.

Deeper Investigation of Complex Biological Pathways and Mechanisms

This compound is becoming an invaluable tool for dissecting the intricate choreography of molecules within living cells. Its bright and stable fluorescence allows for the tracking of biomolecules with high spatial and temporal resolution, offering unprecedented opportunities to unravel complex biological pathways.

One of the key areas of advancement is in the study of protein trafficking and localization. By site-specifically labeling proteins of interest with an azide (B81097) group and subsequently reacting them with this compound, researchers can follow the movement of these proteins within the cell in real-time. This approach is instrumental in understanding how proteins are transported to specific subcellular compartments, how they are recycled, and how these processes are dysregulated in disease.

Furthermore, this compound is enabling more sophisticated studies of protein-protein interactions. Förster Resonance Energy Transfer (FRET) microscopy, a technique that can measure the proximity of two fluorescent molecules, can be employed by labeling interacting proteins with a FRET pair that includes Sulfo-Cyanine3. This allows for the visualization of when and where proteins come together to form functional complexes, providing critical insights into signaling cascades and other cellular processes. For instance, this methodology can be applied to map the interactions within signaling pathways crucial for cell growth and proliferation.

The high photon output of cyanine (B1664457) dyes like Sulfo-Cyanine3 makes them particularly well-suited for single-molecule imaging. This powerful technique allows for the observation of individual protein molecules, revealing dynamic behaviors that are often obscured in ensemble measurements. For example, single-particle tracking using this compound can be used to follow the entry of individual viruses into host cells, providing a detailed picture of the infection process.

Expansion of In Vitro and Ex Vivo Research Applications

The utility of this compound extends beyond live-cell imaging to a broad range of in vitro and ex vivo applications, where its robust performance and ease of use are driving innovation.

In the realm of diagnostics, this compound is being explored for the development of highly sensitive and specific assays. Its bright fluorescence allows for the detection of low-abundance biomarkers in complex biological samples. For example, it can be used to label azide-modified antibodies for use in immunoassays, or to detect specific nucleic acid sequences in diagnostic tests.

High-throughput screening (HTS) is another area where this compound is making a significant impact. Its compatibility with automated liquid handling systems and its bright signal make it an ideal probe for screening large libraries of compounds for their effects on biological targets. This is accelerating the pace of drug discovery by enabling the rapid identification of new therapeutic leads.